![molecular formula C13H10N2 B6154712 4-(naphthalen-1-yl)-1H-imidazole CAS No. 13682-30-9](/img/no-structure.png)
4-(naphthalen-1-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of naphthalene derivatives often involves reactions such as Suzuki cross-coupling . For instance, a new copolymer was synthesized via reaction of a new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine, with a thiophene-based diboronic ester .Chemical Reactions Analysis
Naphthalene derivatives are known to participate in various chemical reactions. For instance, alkali metal naphthalenides are powerful reducing agents used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds .Mechanism of Action
Target of Action
For instance, compounds with a naphthalene moiety have been reported to exhibit antimicrobial action
Mode of Action
For instance, a compound with a similar naphthalene structure, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), has been reported to inhibit Rhizoctonia solani
Biochemical Pathways
The compound nnpcn, which has a similar naphthalene structure, has been reported to affect several metabolic pathways, such as steroid biosynthesis and abc transporters
Result of Action
solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(naphthalen-1-yl)-1H-imidazole involves the reaction of naphthalene-1-carboxaldehyde with imidazole in the presence of a base.", "Starting Materials": [ "Naphthalene-1-carboxaldehyde", "Imidazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve naphthalene-1-carboxaldehyde and imidazole in a suitable solvent (e.g. ethanol)", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Step 3: Heat the reaction mixture under reflux for several hours", "Step 4: Allow the reaction mixture to cool and then filter the resulting solid", "Step 5: Wash the solid with a suitable solvent (e.g. ethanol) to obtain the final product, 4-(naphthalen-1-yl)-1H-imidazole" ] } | |
CAS RN |
13682-30-9 |
Product Name |
4-(naphthalen-1-yl)-1H-imidazole |
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.